(2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid
Overview
Description
(2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid is a chiral amino acid derivative with a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene derivatives and amino acids.
Key Reactions: The key reactions include the formation of the naphthalene ring, introduction of the amino and hydroxy groups, and chiral resolution to obtain the desired (2R,3R) configuration.
Reaction Conditions: These reactions are often carried out under controlled conditions, including specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing large reactors and continuous flow systems to scale up the synthesis.
Purification: Employing techniques such as crystallization, chromatography, and distillation to purify the compound.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, acids, and bases are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthaldehydes, while reduction can produce naphthylamines.
Scientific Research Applications
(2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate various biochemical pathways, including signal transduction and metabolic pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid: The enantiomer of the compound with different stereochemistry.
Naphthylalanine: A similar compound with a naphthalene ring but different functional groups.
Naphthylglycine: Another related compound with a naphthalene ring and an amino acid structure.
Uniqueness
(2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid is unique due to its specific chiral configuration and the presence of both amino and hydroxy groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2R,3R)-3-amino-2-hydroxy-3-naphthalen-1-ylpropanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c14-11(12(15)13(16)17)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11-12,15H,14H2,(H,16,17)/t11-,12-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGUPWBKDSQFQO-VXGBXAGGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C(C(=O)O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@H]([C@H](C(=O)O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654624 | |
Record name | (2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217698-12-8 | |
Record name | (2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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